

Stoichiometry and reaction conditions for Morpholine-4-carboxamidine hemisulfate.

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Compound of Interest

Compound Name: *Morpholine-4-carboxamidine hemisulfate*

Cat. No.: *B098229*

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Application Notes and Protocols for Morpholine-4-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamidine hemisulfate is a guanidine derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. Carboxamidine groups are also of significant interest due to their potential to engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This document provides detailed information on the stoichiometry, reaction conditions, and a putative synthetic protocol for **Morpholine-4-carboxamidine hemisulfate**, along with a potential biological application.

Chemical Information

Identifier	Value
IUPAC Name	bis(morpholine-4-carboximidamide);sulfuric acid[1]
CAS Number	17238-55-0[1][2][3]
Molecular Formula	C ₁₀ H ₂₄ N ₆ O ₆ S[2][3]
Molecular Weight	356.40 g/mol [2][3]
Synonyms	N-Formamidinomorpholine sulfate, 4-morpholinecarboxamidine,sulfate(2:1)[2][3]

Stoichiometry and Reaction Conditions

The synthesis of **Morpholine-4-carboxamidine hemisulfate** proceeds via a two-step reaction. The first step involves the formation of the morpholine-4-carboxamidinium intermediate from O-methylisourea sulfate and morpholine. The second step is the formation of the hemisulfate salt.

Reaction Scheme

Step 1: Synthesis of Morpholine-4-carboxamidinium Intermediate

- O-Methylisourea sulfate + 2 Morpholine → (Morpholine-4-carboxamidinium)₂SO₄ + 2 Methanol

Step 2: Formation of Hemisulfate Salt

- 2 Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄

The overall stoichiometry for the formation of the hemisulfate salt from the starting materials is a 2:1 molar ratio of morpholine to O-methylisourea sulfate, followed by the addition of one equivalent of sulfuric acid to two equivalents of the resulting morpholine-4-carboxamidine free base (if isolated). A more direct approach involves the reaction of one equivalent of O-methylisourea sulfate with two equivalents of morpholine to directly yield the sulfate salt, which can then be treated to form the hemisulfate.

Experimental Protocols

The following is a putative experimental protocol for the synthesis of **Morpholine-4-carboxamidinium hemisulfate**, based on the synthesis of related compounds and general organic chemistry principles.

Materials and Equipment

Reagents	Equipment
O-Methylisourea sulfate	Round-bottom flask
Morpholine	Reflux condenser
Methanol	Magnetic stirrer with heating
Diethyl ether	Ice bath
Sodium sulfate (anhydrous)	Separatory funnel
Sulfuric acid (concentrated)	Rotary evaporator
Acetonitrile	Beakers and graduated cylinders
Filtration apparatus	

Synthesis of Morpholine-4-carboxamidinium Sulfate (Intermediate)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of O-methylisourea sulfate with a solvent such as methanol.
- **Addition of Morpholine:** While stirring, add two equivalents of morpholine to the reaction mixture.
- **Reflux:** Heat the mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion.
- **Precipitation:** Upon cooling, the Morpholine-4-carboxamidinium sulfate will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration and wash with a cold solvent like diethyl ether to remove any unreacted morpholine.

- Drying: Dry the solid product under vacuum.

Preparation of Morpholine-4-carboxamidine Hemisulfate

This protocol assumes the formation of the hemisulfate salt from the isolated morpholine-4-carboxamidine free base.

- Deprotonation of the Sulfate Salt (to obtain the free base):
 - Dissolve the Morpholine-4-carboxamidinium sulfate intermediate in a minimal amount of water.
 - Cool the solution in an ice bath.
 - Slowly add a solution of a strong base (e.g., sodium hydroxide, two equivalents) dropwise.
 - Extract the aqueous phase multiple times with diethyl ether.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure to obtain the Morpholine-4-carboxamidine free base as a solid.
- Formation of the Hemisulfate Salt:
 - Dissolve two molar equivalents of the Morpholine-4-carboxamidine free base in a suitable solvent, such as acetonitrile.
 - Slowly add one molar equivalent of a dilute sulfuric acid solution with stirring.
 - The **Morpholine-4-carboxamidine hemisulfate** will precipitate.
 - Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Parameter	Value	Notes
Purity (Commercial)	95% - 97% [1] [4]	Purity of commercially available Morpholine-4-carboxamide hemisulfate.
Yield	Not explicitly reported	The yield for the related 4-Morpholine-carboxamide free base is reported to be high (94%).

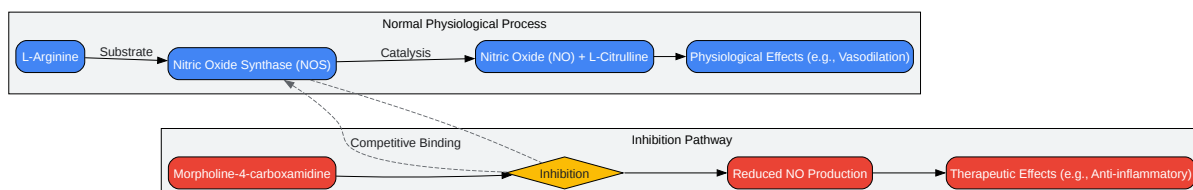
Potential Biological Application and Signaling Pathway

While the specific biological target of **Morpholine-4-carboxamide hemisulfate** is not well-documented in publicly available literature, compounds containing the carboxamide functional group have been shown to act as inhibitors of Nitric Oxide Synthase (NOS). The following section describes this potential mechanism of action.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called Nitric Oxide Synthases (NOS). Overproduction of NO is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

Carboxamide-containing compounds can act as competitive inhibitors of NOS by mimicking the guanidinium group of the natural substrate, L-arginine, and binding to the active site of the enzyme.

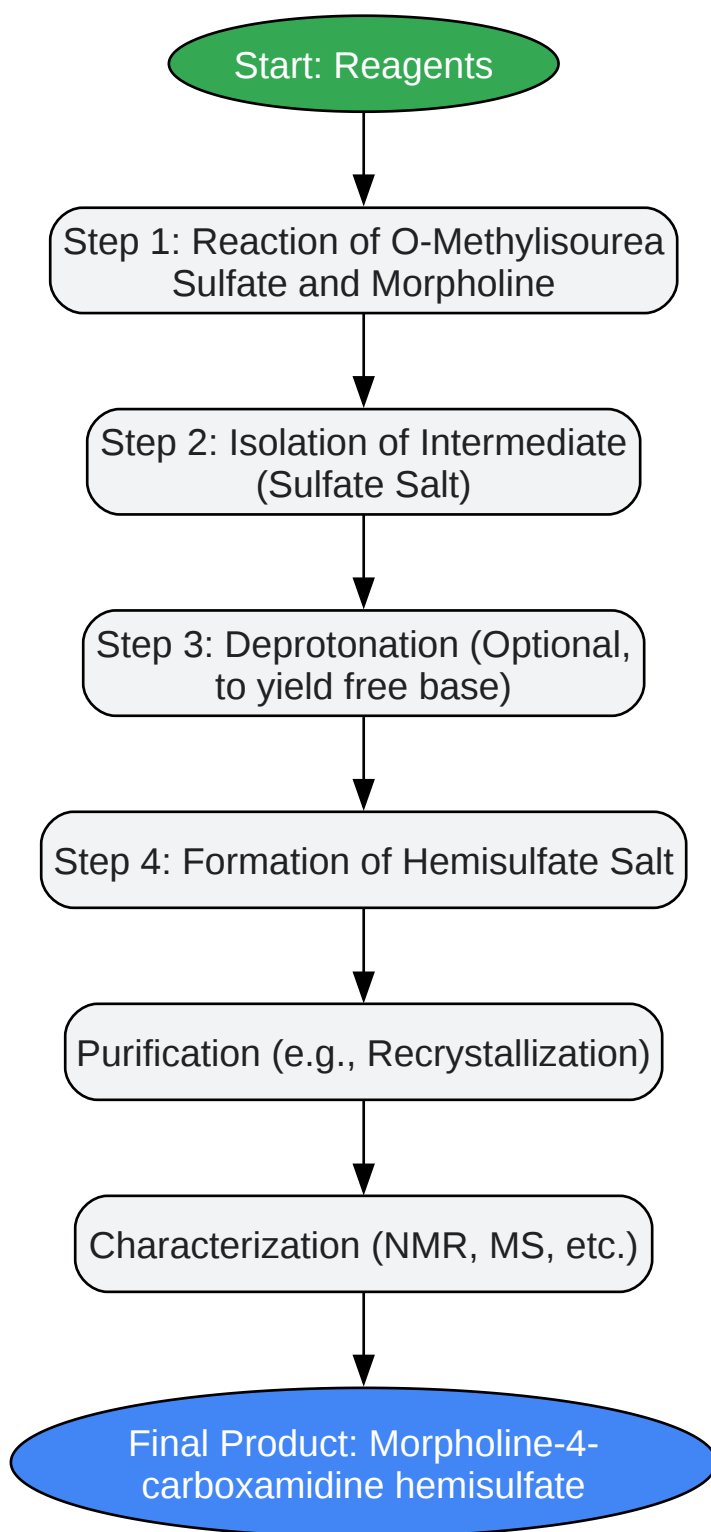


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Potential inhibition of Nitric Oxide Synthase by Morpholine-4-carboxamide.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **Morpholine-4-carboxamide hemisulfate**.



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General workflow for the synthesis of **Morpholine-4-carboxamide hemisulfate**.

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